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molecular formula C6H9NO3 B2985689 Methyl 2-isocyanato-2-methylpropanoate CAS No. 54213-21-7

Methyl 2-isocyanato-2-methylpropanoate

Cat. No. B2985689
M. Wt: 143.142
InChI Key: LHBQMHJYTCLFRO-UHFFFAOYSA-N
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Patent
US04234736

Procedure details

A solution of 17.0 g (119 mmol) of 2-isocyanato-2-methylpropionic acid methyl ester in 150 ml of absolute tetrahydrofuran was added, over a 15 minute period to 15.1 g (119 mmol) of p-chloroaniline in 300 ml of absolute tetrahydrofuran. After refluxing the mixture for three days, the solution was evaporated to dryness. The product, after two recrystallizations from methylene chloride, was dried for 6 hours at 40° C., under greatly reduced pressure, to yield N-[(4-chlorophenyl)-carbamoyl]-2-methylalanine methyl ester, m.p. 147°-148° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[C:4]([N:7]=[C:8]=[O:9])([CH3:6])[CH3:5].[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>O1CCCC1>[CH3:1][O:2][C:3](=[O:10])[C:4]([CH3:6])([CH3:5])[NH:7][C:8](=[O:9])[NH:16][C:15]1[CH:17]=[CH:18][C:12]([Cl:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC(C(C)(C)N=C=O)=O
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the mixture for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product, after two recrystallizations from methylene chloride
CUSTOM
Type
CUSTOM
Details
was dried for 6 hours at 40° C., under greatly reduced pressure
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
COC(C(NC(NC1=CC=C(C=C1)Cl)=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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